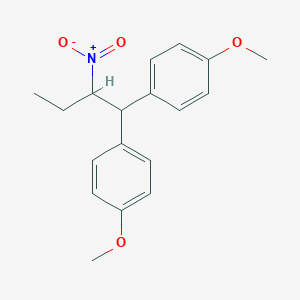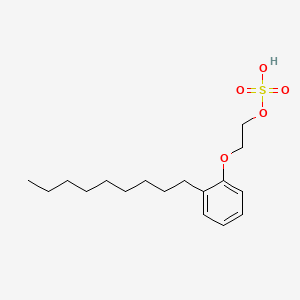
2-(2-Nonylphenoxy)ethyl hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Nonylphenoxy)ethyl hydrogen sulfate is a chemical compound with the molecular formula C17H28O5S. It is characterized by its unique structure, which includes a nonylphenoxy group attached to an ethyl hydrogen sulfate moiety. This compound is known for its versatility and is used in various scientific and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nonylphenoxy)ethyl hydrogen sulfate typically involves the sulfation of 2-(2-nonylphenoxy)ethanol. This process can be achieved using various sulfating agents such as sulfur trioxide, chlorosulfonic acid, or sulfamic acid. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired sulfate ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfation processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Nonylphenoxy)ethyl hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group, yielding 2-(2-nonylphenoxy)ethanol.
Substitution: The sulfate group can be substituted with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce 2-(2-nonylphenoxy)ethanol .
Wissenschaftliche Forschungsanwendungen
2-(2-Nonylphenoxy)ethyl hydrogen sulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound is employed in studies involving cell membrane interactions and protein binding.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: The compound is used in the production of detergents, lubricants, and other industrial products
Wirkmechanismus
The mechanism of action of 2-(2-Nonylphenoxy)ethyl hydrogen sulfate involves its interaction with various molecular targets. The sulfate group can form hydrogen bonds with proteins and other biomolecules, facilitating interactions at the molecular level. These interactions can affect cellular processes and biochemical pathways, making the compound useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Nonylphenoxy)ethyl hydrogen sulfate: Similar in structure but with a different position of the nonyl group.
2-(2-Octylphenoxy)ethyl hydrogen sulfate: Contains an octyl group instead of a nonyl group.
2-(2-Decylphenoxy)ethyl hydrogen sulfate: Contains a decyl group instead of a nonyl group.
Uniqueness
2-(2-Nonylphenoxy)ethyl hydrogen sulfate is unique due to its specific nonylphenoxy structure, which imparts distinct chemical properties. This uniqueness makes it particularly valuable in applications requiring specific surfactant and emulsifying properties .
Eigenschaften
CAS-Nummer |
1135681-91-2 |
|---|---|
Molekularformel |
C17H28O5S |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
2-(2-nonylphenoxy)ethyl hydrogen sulfate |
InChI |
InChI=1S/C17H28O5S/c1-2-3-4-5-6-7-8-11-16-12-9-10-13-17(16)21-14-15-22-23(18,19)20/h9-10,12-13H,2-8,11,14-15H2,1H3,(H,18,19,20) |
InChI-Schlüssel |
OMVCJIMAGMXTOO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC=CC=C1OCCOS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid](/img/structure/B13789474.png)
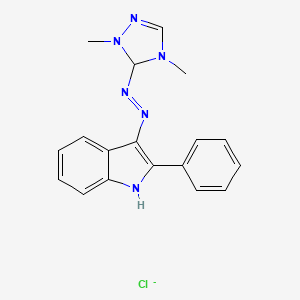
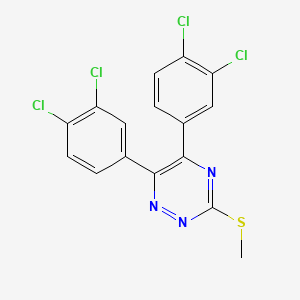
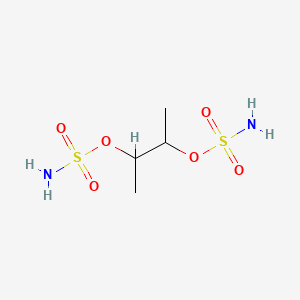
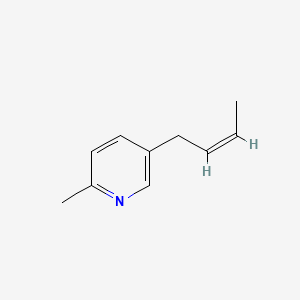

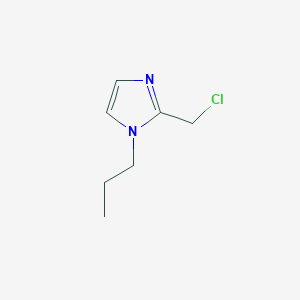

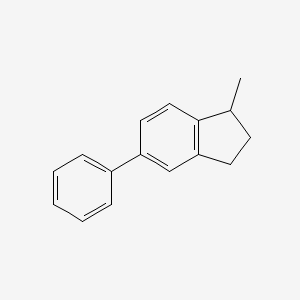


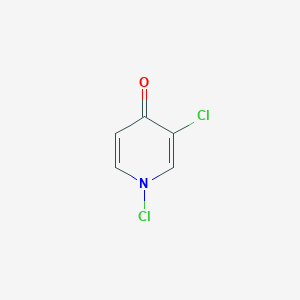
![Tricyclo[4.4.0.0(2,5)]dec-8-ene, 1,2,3,3,4,4,5,6-octafluoro-](/img/structure/B13789548.png)
